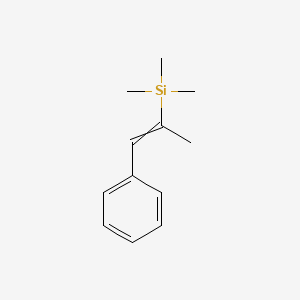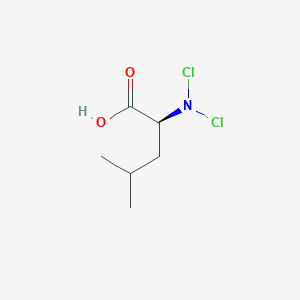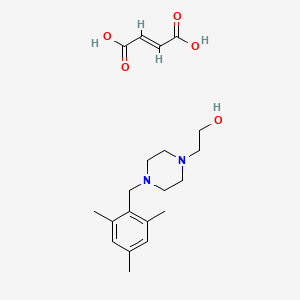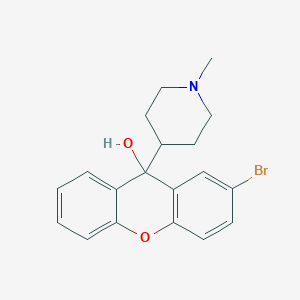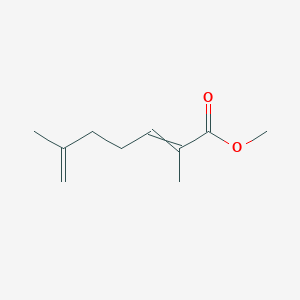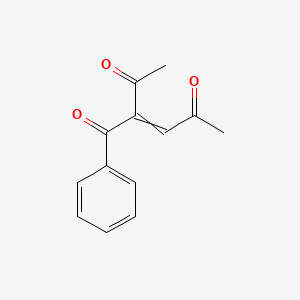
2,2,3,3,5,5-Hexamethylhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,5,5-Hexamethylhexane is an organic compound with the molecular formula C12H26. It is a highly branched alkane, characterized by its six methyl groups attached to a hexane backbone. This compound is known for its unique structural properties and is used in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,5,5-Hexamethylhexane typically involves the alkylation of hexane with methyl groups. One common method is the catalytic hydrogenation of 2,2,3,3,5,5-hexamethyl-2,3,4,5-tetrahydro-1H-pyrrole. This reaction is carried out under high pressure and temperature conditions, using a suitable catalyst such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound involves large-scale catalytic processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the compound. The reaction conditions are optimized to achieve efficient conversion rates and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,3,3,5,5-Hexamethylhexane primarily undergoes substitution reactions due to the presence of multiple methyl groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Halogenation using reagents like chlorine or bromine in the presence of light or a catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound to form various oxygenated derivatives.
Reduction Reactions: Hydrogenation using hydrogen gas and a metal catalyst like palladium or platinum.
Major Products Formed:
Substitution Reactions: Formation of halogenated derivatives such as 2,2,3,3,5,5-hexamethylhexyl chloride.
Oxidation Reactions: Formation of alcohols, ketones, or carboxylic acids depending on the extent of oxidation.
Reduction Reactions: Formation of fully saturated hydrocarbons.
Applications De Recherche Scientifique
2,2,3,3,5,5-Hexamethylhexane has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of branched alkanes and their reactivity.
Biology: Investigated for its potential effects on biological membranes and lipid interactions.
Medicine: Explored for its potential use as a solvent or carrier in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a component in lubricants and fuels.
Mécanisme D'action
The mechanism of action of 2,2,3,3,5,5-Hexamethylhexane is primarily related to its hydrophobic nature and ability to interact with non-polar environments. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. The compound’s molecular targets include hydrophobic regions of proteins and lipid membranes, where it can modulate their structure and function.
Comparaison Avec Des Composés Similaires
- 2,2,3,4,5,5-Hexamethylhexane
- 2,2,3,3,4,5-Hexamethylhexane
Comparison: 2,2,3,3,5,5-Hexamethylhexane is unique due to its symmetrical structure, which imparts distinct physical and chemical properties compared to its isomers. The symmetrical arrangement of methyl groups results in a lower boiling point and different reactivity patterns, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
60302-24-1 |
|---|---|
Formule moléculaire |
C12H26 |
Poids moléculaire |
170.33 g/mol |
Nom IUPAC |
2,2,3,3,5,5-hexamethylhexane |
InChI |
InChI=1S/C12H26/c1-10(2,3)9-12(7,8)11(4,5)6/h9H2,1-8H3 |
Clé InChI |
YFGLJPQISFJQSO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


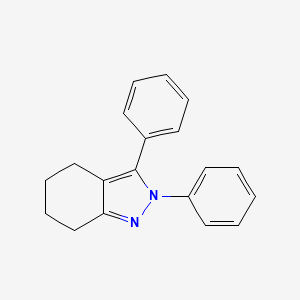
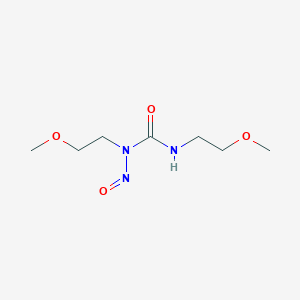


![3-Phenylpyrido[2,3-b]pyrazine](/img/structure/B14617399.png)
